2-(Bromomethyl)-1-chloro-3,5-difluorobenzene
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Overview
Description
2-(Bromomethyl)-1-chloro-3,5-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-chloro-3,5-difluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-chloro-3,5-difluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-chloro-3,5-difluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: Products include hydrocarbons and partially reduced intermediates.
Scientific Research Applications
2-(Bromomethyl)-1-chloro-3,5-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-chloro-3,5-difluorobenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The presence of electron-withdrawing fluorine atoms enhances the compound’s reactivity by stabilizing the transition state during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-1-chloro-4-fluorobenzene
- 2-(Bromomethyl)-1-chloro-2,4-difluorobenzene
- 2-(Bromomethyl)-1-chloro-3-fluorobenzene
Uniqueness
2-(Bromomethyl)-1-chloro-3,5-difluorobenzene is unique due to the specific positioning of the halogen atoms on the benzene ring. This arrangement influences its chemical reactivity and the types of reactions it can undergo. The presence of both chlorine and fluorine atoms provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(bromomethyl)-1-chloro-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDAJCBORQPUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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